Glyceryl Montanate

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl octacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)35-29-30(33)28-32/h30,32-33H,2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPZRKQANYIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312238 | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71035-02-4 | |

| Record name | NSC251697 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydroxypropyl octacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of Glyceryl Montanate"

Synthesis and Characterization of Glyceryl Montanate A Technical Guide for Pharmaceutical & Materials Scientists

Executive Summary

This compound (CAS: 68476-38-0) is a high-molecular-weight ester derived from the esterification of glycerol with montanic acids (long-chain fatty acids, primarily C28–C32). Unlike common pharmaceutical excipients like Glyceryl Monostearate (GMS, C18) or Glyceryl Behenate (C22), this compound offers superior hydrophobicity, thermal stability, and mechanical hardness due to its exceptional carbon chain length.

This guide details the synthesis, purification, and characterization of this compound, focusing on its application as a sustained-release matrix former and high-performance lubricant in solid dosage forms.

Chemical Foundation

The unique performance of this compound stems from the "Montan Chain Effect." While stearates and behenates rely on C18 and C22 chains, montan wax acids consist of fossilized plant wax structures dominated by Octacosanoic acid (C28) and Triacontanoic acid (C30) .

Structural Comparison:

| Property | Glyceryl Monostearate (GMS) | Glyceryl Behenate | This compound |

|---|---|---|---|

| Dominant Chain | C18:0 (Stearic) | C22:0 (Behenic) | C28:0 - C32:0 (Montanic) |

| Melting Range | 55 – 60°C | 69 – 74°C | 78 – 85°C (Pure Ester)* |

| Hydrophobicity | Moderate | High | Extreme |

| Matrix Erosion | Fast | Medium | Slow / Zero-Order |

*Note: Commercial grades (e.g., Licowax KST) may exhibit lower drop points (~60°C) due to specific partial esterification or branching modifications. This guide focuses on the synthesis of the high-purity, high-melting variant for retardation matrices.

Synthesis Protocol

Objective: Synthesize high-purity this compound via direct esterification, minimizing free acid content (Acid Value < 5) and maximizing ester conversion.

Reaction Mechanism

The reaction is a reversible condensation controlled by Le Chatelier’s principle. Continuous removal of water is critical to drive the equilibrium toward the ester.

Figure 1: Acid-catalyzed esterification pathway of Montanic Acid and Glycerol.

Experimental Methodology

Reagents:

-

Refined Montan Acid: Acid Value 135–150 mg KOH/g (Bleached, Chromic acid refined).

-

Glycerol: 99.5% USP Grade (Anhydrous).

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1% w/w) or Tin(II) Oxalate (for non-acidic routes).

Step-by-Step Protocol:

-

Melt & Dehydration:

-

Charge 500g of Refined Montan Acid into a 1L 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser.

-

Heat to 110°C under nitrogen flow to melt. Apply weak vacuum (100 mbar) for 30 mins to remove trace moisture.

-

-

Reagent Addition:

-

Calculate Glycerol stoichiometry. For a target Mono-ester dominant product, use a 1.2:1 molar excess of glycerol. For Tri-ester (lubricant grade), use stoichiometric equivalents (1:3).

-

Add Glycerol and Catalyst (0.5g p-TSA) to the melt.

-

-

Esterification (The Critical Phase):

-

Ramp temperature to 200°C – 220°C .

-

Expert Insight: Montanic acids have high steric hindrance. Temperatures below 200°C yield sluggish kinetics.

-

Apply vacuum gradually, reaching < 10 mbar to strip reaction water.

-

Monitor: Check Acid Value (AV) hourly. Reaction is complete when AV < 5 mg KOH/g .

-

-

Neutralization & Bleaching:

-

Cool to 120°C. Neutralize catalyst with stoichiometric Sodium Carbonate.

-

Add 1% Activated Bleaching Earth + 0.5% Activated Carbon. Stir for 30 mins.

-

Filter hot through a heated pressure filter (1-micron mesh) to remove salts and carbon.

-

-

Flaking/Prilling:

-

Pour molten product onto a cooling belt or spray congeal to form free-flowing micro-beads.

-

Characterization Framework

To validate the synthesized this compound for pharmaceutical use, a multi-tiered analysis is required.

Physicochemical Specifications

| Parameter | Method | Target Specification | Relevance |

| Acid Value | ISO 2114 | < 5.0 mg KOH/g | Low free acid ensures chemical stability of API. |

| Saponification Value | ISO 3681 | 140 – 160 mg KOH/g | Confirms degree of esterification. |

| Drop Point | ISO 2176 | 78 – 83°C | Higher than GMS; critical for thermal processing. |

| Hydroxyl Value | ASTM D1957 | 150 – 300 mg KOH/g | Indicates Mono/Diglyceride ratio (Polarity). |

Advanced Instrumental Analysis

1. High-Temperature Gas Chromatography (HT-GC) Standard GC cannot elute C30+ esters. Use the Agilent CP-SimDist UltiMetal column method.

-

Protocol: On-column injection, Temperature program 90°C → 440°C at 10°C/min.

-

Output: Resolves Mono-montanates (RT ~25 min) from Di-montanates (RT ~35 min).

2. Differential Scanning Calorimetry (DSC)

-

Protocol: Heat-Cool-Heat cycle (-20°C to 120°C) at 10°C/min.

-

Validation: A sharp endothermic peak at ~80°C confirms high crystallinity. Broadening indicates impurities or wide chain-length distribution.

Pharmaceutical Application: Sustained Release Matrix

This compound functions as a hydrophobic retardant in matrix tablets. Its long carbon chain creates a tortuous path for water penetration, superior to GMS for highly soluble drugs.

Mechanism of Action

Unlike hydrophilic polymers (HPMC) that swell, this compound forms an inert, non-eroding skeletal matrix . Drug release follows the Higuchi equation (

Figure 2: Mechanism of drug release from a hydrophobic this compound matrix.

Formulation Protocol (Melt Granulation)

-

Pre-heating: Heat this compound (15-20% w/w) to 90°C.

-

Granulation: Add API (e.g., Metformin HCl) and channeling agent (Lactose) to the molten wax in a high-shear mixer.

-

Cooling: Cool under agitation to form granules.

-

Compression: Lubricate granules and compress.

-

Note: The "Post-Heating" method (curing tablets at 60°C for 1 hour) can further anneal the wax, reducing porosity and extending release time.

-

References

-

Clariant. (2014).[1][2][3] Licowax KST Product Data Sheet: Montan wax esters for release applications. Retrieved from

-

Agilent Technologies. (2011). Analysis of montan wax and fatty acid ethylene glycol esters using HT-GC. Application Note Energy & Fuels. Retrieved from

-

Völpker Montanwachs GmbH. (2010). Natural montan wax and its raffinates: Structure and Applications. Retrieved from

-

Jannin, V., et al. (2018).[4] Preparation of Sustained Release Matrix Tablets using Glyceryl Behenate and Post-Heating Method. Pharmaceutical Research, 35, Article 12. Retrieved from

-

European Pharmacopoeia (Ph. Eur.). Monograph: Montan Wax.[2][5] (General reference for wax characterization standards).

Sources

"physicochemical properties of Glyceryl Montanate"

An In-Depth Technical Guide to the Physicochemical Properties of Glyceryl Montanate for Pharmaceutical and Cosmetic Applications

Introduction

This compound is the monoester of glycerin and montanic acid, a long-chain saturated fatty acid (octacosanoic acid).[1][2] As a member of the glyceryl monoester family, it functions primarily as a non-ionic emulsifier, stabilizer, and emollient in a variety of formulations.[3] Its unique molecular structure, featuring a hydrophilic glycerol head and a highly lipophilic long alkyl tail, dictates its physicochemical properties and, consequently, its utility in creating stable emulsions and modifying the texture of topical products.

This guide offers a comprehensive exploration of the core physicochemical properties of this compound, intended for researchers, formulation scientists, and drug development professionals. We will delve into its molecular identity, key physical characteristics, and the critical analytical methodologies required for its characterization, providing both theoretical grounding and practical, field-proven insights. The objective is to equip the scientist with the necessary knowledge to effectively utilize and control this excipient in the development of advanced cosmetic and pharmaceutical products.

Section 1: Molecular and Chemical Identity

The precise identity of this compound is foundational to understanding its behavior. It is synthesized from the esterification of glycerin with montanic acid (C28:0).

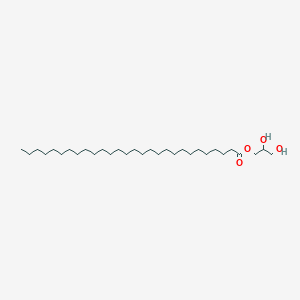

Chemical Structure:

Caption: Chemical structure of 1-Glyceryl Montanate.

The following table summarizes its key chemical identifiers.

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl octacosanoate | [1] |

| CAS Number | 68476-38-0 | [2] |

| Molecular Formula | C₃₁H₆₂O₄ | [1] |

| Molecular Weight | 498.8 g/mol | [1] |

Section 2: Core Physicochemical Properties

The functional performance of this compound in any formulation is a direct result of its physical and chemical properties.

| Property | Description | Significance in Formulation |

| Appearance | Expected to be a white to off-white or yellowish waxy solid, available as flakes, beads, or powder.[3] | Influences the visual characteristics of the final product. The physical form affects handling and dissolution rates during manufacturing. |

| Melting Point | While not explicitly documented, it is expected to be higher than that of Glyceryl Monostearate (57-65°C) due to its longer C28 alkyl chain.[4] | A critical parameter for hot-process emulsification. It dictates the temperature required for melting and incorporation into the oil phase and influences the final texture and consistency of creams and lotions. |

| Solubility | Practically insoluble in water. Soluble in hot organic solvents like ethanol, and in oils and other lipids.[5] | This amphiphilic nature is the basis of its function as a water-in-oil (W/O) or oil-in-water (O/W) emulsifier, allowing it to stabilize immiscible liquids. |

| Stability | Generally stable under normal storage conditions. Should be stored in tightly sealed containers away from light and heat to prevent oxidation.[5] It is incompatible with strong oxidizing agents.[6] | Determines shelf-life and compatibility with other ingredients. Proper storage is crucial to prevent degradation, which can lead to changes in performance and the generation of impurities. |

Section 3: Analytical Characterization Methodologies

To ensure the quality, purity, and consistency of this compound, a suite of analytical techniques must be employed. These methods are not merely for quality control but are essential tools during formulation development to understand the material's behavior.

Thermal Analysis (TGA)

Principle: Thermogravimetric Analysis (TGA) provides critical information on the thermal stability and composition of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is used to determine the onset of thermal degradation, which is vital for setting maximum temperature limits during manufacturing processes like hot-melt extrusion or high-temperature homogenization. The related glycerol molecule is known to be thermally stable up to approximately 150°C.[7][8]

Experimental Protocol: Thermal Stability Assessment

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅).

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is an indispensable technique for characterizing the solid-state properties of crystalline materials.[9] It provides a unique "fingerprint" based on the material's crystal lattice. For lipid-based excipients like this compound, polymorphism (the ability to exist in multiple crystalline forms) is a common phenomenon. Different polymorphs can have different melting points, solubilities, and stabilities, all of which can profoundly impact the performance and shelf-life of a final drug product, particularly in solid or semi-solid formulations like creams or solid lipid nanoparticles.[10]

Experimental Protocol: Crystalline Structure Analysis

-

Sample Preparation: Gently grind the this compound sample to a fine, homogenous powder using a mortar and pestle.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface level with the holder's rim.

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (typically Cu Kα) and detector parameters.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°), with a specific step size and dwell time.

-

Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the pattern to reference data or analyze it to determine the crystalline form.

Chromatographic Purity Assessment (GC-FID)

Causality Behind Method Choice: this compound is a semi-volatile compound with a high molecular weight, making it unsuitable for direct GC analysis. Its hydroxyl groups must first be derivatized to increase volatility and thermal stability. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, is the gold-standard approach.[11] This allows for the separation and quantification of not only the primary monoester but also critical process-related impurities such as free glycerol, residual fatty acids, and the corresponding di- and tri-esters.

Experimental Protocol: Purity by Silylation and GC-FID

-

Standard Preparation: Prepare a calibration standard containing known concentrations of derivatized glycerol, montanic acid, this compound, and related di- and tri-esters.

-

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a vial.

-

Internal Standard: Add a known amount of an internal standard (e.g., tricaprin) to both the sample and standard solutions.[12]

-

Derivatization: Add 200 µL of pyridine and 200 µL of the silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA). Cap the vial tightly and heat at 70°C for 30 minutes.[11]

-

GC Analysis: Inject 1 µL of the cooled, derivatized solution onto a high-temperature capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Instrument Conditions: Use a temperature program that ramps from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 380°C) to elute all components. Use a Flame Ionization Detector (FID) for detection.

-

Quantification: Calculate the amount of this compound and its related impurities by comparing their peak areas to those of the standards and the internal standard.

Caption: Workflow for GC-FID purity analysis of this compound.

Section 4: Safety and Toxicological Profile

For both cosmetic and pharmaceutical applications, a thorough understanding of an excipient's safety profile is non-negotiable. This compound is part of the broader family of glyceryl monoesters, which have been extensively reviewed for safety.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glyceryl monoesters and concluded they are safe for use in cosmetic products under current practices of use and concentration.[1][2] Toxicological studies on analogous compounds indicate very low acute oral and dermal toxicity.[6] In general, these ingredients are not considered skin irritants or sensitizers at typical concentrations used in formulations.[3] This favorable safety profile makes this compound a suitable candidate for a wide range of topical applications.

Conclusion

This compound is a high-molecular-weight glyceryl monoester whose value as a formulation excipient is derived directly from its physicochemical properties. Its amphiphilic character, high melting point, and waxy texture make it an effective emulsifier, stabilizer, and consistency modifier in complex semi-solid systems. A comprehensive analytical approach, leveraging thermal, crystallographic, and chromatographic techniques, is essential for controlling its quality and ensuring predictable performance during product development. Grounded in a strong safety profile, this compound stands as a versatile and reliable ingredient for scientists formulating the next generation of advanced creams, lotions, and other topical delivery systems.

References

-

Ataman Kimya. (n.d.). Glycerol monostearate. Retrieved February 9, 2026, from [Link]

-

LTS Lohmann Therapie-Systeme AG. (2024). Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry. Retrieved February 9, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). Glyceryl Monostearate. Retrieved February 9, 2026, from [Link]

-

precisionFDA. (n.d.). GLYCERYL 1-LINOLEATE. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Thermal stability and water content determination of glycerol by thermogravimetry. Retrieved February 9, 2026, from [Link]

-

Cosmetics Info. (n.d.). This compound. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 9, 2026, from [Link]

-

American Cleaning Institute. (n.d.). Physical Properties of Glycerine and its Solutions. Retrieved February 9, 2026, from [Link]

-

Scribd. (n.d.). Glycerol Thermal Stability and Water Content. Retrieved February 9, 2026, from [Link]

-

Cosmetic Ingredient Review. (2025). Safety Assessment of Glyceryl Monoesters as Used in Cosmetics. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Glycerol. Retrieved February 9, 2026, from [Link]

-

Chemsrc. (n.d.). Glyceryl monooleate. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Characterization of the Solvent Properties of Glycerol Using Inverse Gas Chromatography and Solubility Parameters. Retrieved February 9, 2026, from [Link]

-

Springer. (2018). Thermogravimetric analysis studies of thermally-treated glycerol impregnated poplar wood. Journal of Thermal Analysis and Calorimetry. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). XRD spectra of glycerol monostearate (GMS), amphotericin (AmB),.... Retrieved February 9, 2026, from [Link]

-

TUGraz DIGITAL Library. (n.d.). Development of an Analytical Method for the Quantification of Saturated Monoacylglycerols in Biodiesel. Retrieved February 9, 2026, from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Glyceryl monostearate. Retrieved February 9, 2026, from [Link]

-

Fisher Scientific. (n.d.). The Analysis of Glycerin and Glycerides (ASTM D6584). Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of the additives glycerol (GLY) and poly(ethylene glycol) (PEG). Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2016). Development and validation of a gas chromatography method for the simultaneous determination of multicomponents during monoglyceride synthesis by glycerolysis of methyl oleate. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of clay (Mg-glycerol) under different.... Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Quantitative analysis of glycerol levels in human urine by liquid chromatography-tandem mass spectrometry. Retrieved February 9, 2026, from [Link]

-

Digital CSIC. (n.d.). Glycerol based solvents: synthesis, properties and applications. Retrieved February 9, 2026, from [Link]

-

Shat Pratishat. (2023). GLYCERYL MONOSTEARATE IN COSMETICS. Retrieved February 9, 2026, from [Link]

-

PubMed. (2015). Systematic analysis of glycerol: colourimetric screening and gas chromatography-mass spectrometric confirmation. Retrieved February 9, 2026, from [Link]

-

National Institutes of Health. (2025). Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches. Retrieved February 9, 2026, from [Link]

-

Netzsch. (2022). About the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Glycerol Monostearate and Polyglycerol Stearate Oleogels with Selected Amphiphiles. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of 4-Methoxy Cinnamoyl Glycerol. Retrieved February 9, 2026, from [Link]

-

Agilent Technologies. (2011). Analysis of Free and Total Glycerol in B-100 Biodiesel Methyl Esters Using Agilent Select Biodiesel for Glycerides. Retrieved February 9, 2026, from [Link]

-

Montana State University. (n.d.). X-Ray Powder Diffraction Spectrometer. Retrieved February 9, 2026, from [Link]

-

YouTube. (2023). melting point in glycerol. Retrieved February 9, 2026, from [Link]

-

Scribd. (n.d.). Glycerol Analysis via Gas Chromatography. Retrieved February 9, 2026, from [Link]

-

ChemAnalyst. (2025). From Cosmetics to Pharmaceuticals: The Many Uses of Glycerine. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2026). Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. Retrieved February 9, 2026, from [Link]

Sources

- 1. This compound | C31H62O4 | CID 317842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cir-safety.org [cir-safety.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Glycerol Monostearate: A Comprehensive Overview for the Chemical Industry_Chemicalbook [chemicalbook.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. X-Ray Powder Diffraction Spectrometer - Image and Chemical Analysis Laboratory | Montana State University [physics.montana.edu]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. diglib.tugraz.at [diglib.tugraz.at]

An In-depth Technical Guide to the Thermal Degradation Pathways of Glyceryl Montanate

Abstract

Glyceryl Montanate, a glyceryl ester of montanic acids, is a complex wax ester utilized across various industries, including pharmaceuticals and cosmetics, for its unique physicochemical properties. Understanding its thermal stability and degradation pathways is paramount for ensuring product quality, safety, and stability during manufacturing, processing, and long-term storage. This technical guide provides a comprehensive overview of the thermal degradation mechanisms of this compound, elucidated through a synthesis of established principles of organic chemistry and data from advanced analytical techniques. We will explore the primary degradation routes, including hydrolytic, oxidative, and pyrolytic pathways, and detail the analytical methodologies requisite for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of the thermal behavior of this important excipient.

Introduction to this compound

This compound is the esterification product of glycerin and montanic acids. Montanic acids are very-long-chain saturated fatty acids, primarily C28 (octacosanoic acid), but can also include other long-chain fatty acids. The resulting product is a hard, high-melting point wax with excellent lubricating and emulsifying properties.[1] Its thermal behavior is a critical parameter that dictates its suitability for various applications, particularly those involving heat treatment, such as melt-based formulations and sterilization processes.

The thermal degradation of this compound is not a simple, single-step process but rather a complex interplay of multiple reaction pathways that are highly dependent on the surrounding atmosphere (inert or oxidative) and temperature. A thorough understanding of these pathways is essential for predicting and mitigating degradation, thereby ensuring the integrity of the final product.

Proposed Thermal Degradation Pathways of this compound

Direct experimental data on the thermal degradation pathways of this compound is scarce in publicly available literature. However, by examining the degradation of its constituent components—the glycerol backbone and the long-chain fatty acid (montanic acid) esters—we can propose a set of likely degradation pathways.

Hydrolytic Degradation

At elevated temperatures, particularly in the presence of moisture, this compound can undergo hydrolysis. This reaction, which can be catalyzed by acidic or basic conditions, involves the cleavage of the ester bond to yield glycerol and montanic acid.[2][3]

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source facilitates the nucleophilic attack of water on the carbonyl carbon of the ester.[2]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon, leading to the formation of glycerol and the salt of the montanic acid.[2]

Oxidative Degradation

In the presence of oxygen, the degradation of this compound is significantly accelerated and follows a different mechanistic route.

-

Glycerol Moiety Oxidation: The glycerol backbone is susceptible to oxidation at elevated temperatures, leading to the formation of various smaller, volatile compounds such as water, carbon dioxide, carbon monoxide, and acetaldehyde.[4][5]

-

Fatty Acid Moiety Oxidation: The long alkyl chains of the montanic acid can undergo oxidation, especially at temperatures above 105°C. This process typically involves the formation of hydroperoxides as intermediates, which are unstable at high temperatures and can decompose to form a variety of aldehydes and hydrocarbons.[6]

Pyrolytic Degradation (Inert Atmosphere)

In the absence of oxygen (i.e., under a nitrogen or argon atmosphere), this compound will primarily degrade through pyrolytic pathways.

-

Ester Pyrolysis (β-Elimination): For esters containing a beta-hydrogen on the alcohol portion, heating to high temperatures (typically above 400°C) can lead to a concerted intramolecular elimination reaction, yielding a carboxylic acid and an alkene.[7] In the case of this compound, this would involve the formation of montanic acid and an unsaturated glycerol derivative.

-

Radical Chain Scission: At higher temperatures, the C-C and C-O bonds within the this compound molecule can undergo homolytic cleavage, initiating a radical chain reaction. This leads to the formation of a complex mixture of smaller hydrocarbons (alkanes and alkenes) through processes of chain scission, isomerization, and aromatization.[6]

The following diagram illustrates the proposed primary thermal degradation pathways of this compound.

Caption: Proposed thermal degradation pathways of this compound.

Analytical Techniques for Studying Thermal Degradation

A multi-faceted analytical approach is necessary to fully characterize the thermal degradation of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), often coupled with Fourier-Transform Infrared Spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is invaluable for determining the thermal stability, decomposition temperatures, and compositional information of materials.[8]

3.1.1. Interpreting a TGA Curve for this compound

A typical TGA curve for a wax-like substance such as this compound will show one or more mass loss steps.[10]

-

Single, sharp mass loss: This would suggest a relatively clean decomposition or volatilization of a pure substance.[10]

-

Multiple mass loss steps: This is more likely for complex materials and can indicate the sequential degradation of different components or multiple degradation pathways occurring at different temperatures.[11]

The derivative of the TGA curve (DTG curve) is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum.[10]

3.1.2. Experimental Protocol for TGA of this compound

This protocol is based on the general guidelines provided by ASTM E1131 and ISO 11358.[12][13]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Select the desired atmosphere (e.g., high purity nitrogen for pyrolytic degradation or air for oxidative degradation) and set the flow rate (typically 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature of 600°C.

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Plot the mass loss (%) and the first derivative of the mass loss (DTG) as a function of temperature. Determine the onset temperature of decomposition, the peak decomposition temperatures (from the DTG curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can provide information on its melting behavior and can also detect exothermic or endothermic events associated with degradation.

3.2.1. Interpreting a DSC Thermogram for this compound

-

Endothermic Peaks: A sharp endothermic peak will indicate the melting point of the crystalline wax.[14] Broader peaks may suggest the melting of multiple components or a less ordered crystalline structure.[11]

-

Exothermic Peaks: Exothermic events at higher temperatures can indicate oxidative degradation reactions.

3.2.2. Experimental Protocol for DSC of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.[7] An empty, sealed pan is used as a reference.[7]

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature at a heating rate of 10°C/min to a temperature above the expected melting point (e.g., 120°C).

-

Hold isothermally for 2 minutes to erase any prior thermal history.

-

Cool the sample at a rate of 10°C/min to 25°C.

-

Reheat the sample at 10°C/min to a higher temperature (e.g., 400°C) to observe any degradation events.

-

-

Data Analysis: Determine the onset temperature, peak temperature, and enthalpy of melting from the heating curve. Observe any exothermic or endothermic events at higher temperatures that may correspond to degradation.

Evolved Gas Analysis: TGA-FTIR

Coupling a TGA with an FTIR spectrometer allows for the real-time identification of the gaseous products evolved during thermal decomposition.[5]

3.3.1. Experimental Protocol for TGA-FTIR of this compound

-

TGA Setup: Follow the TGA protocol outlined in section 3.1.2.

-

FTIR Setup:

-

Data Acquisition: The TGA software will trigger the FTIR to begin collecting spectra as the temperature program starts.[15]

-

Data Analysis: Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the mass loss events observed in the TGA data. For example, the evolution of CO₂ (around 2350 cm⁻¹), CO (around 2140 cm⁻¹), and water (broad band around 3600 cm⁻¹) can be monitored.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the individual volatile and semi-volatile compounds produced during the pyrolysis of a material.[16] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[17]

3.4.1. Experimental Protocol for Py-GC/MS of this compound

-

Sample Preparation: Place a small amount of this compound (typically 100-500 µg) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

GC Conditions:

-

Use a capillary column suitable for separating hydrocarbons and fatty acid esters (e.g., a 5% phenyl-methylpolysiloxane column).[18]

-

Program the GC oven with a temperature ramp (e.g., start at 40°C, hold for 2 minutes, then ramp to 320°C at 20°C/min and hold for 10 minutes).[18]

-

Use helium as the carrier gas at a constant flow rate.[18]

-

-

MS Conditions:

-

Data Analysis: Identify the individual peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Summary of Expected Thermal Properties

| Thermal Property | Expected Range | Analytical Technique | Reference |

| Melting Point (Tₘ) | 70 - 90 °C | DSC | [1] |

| Onset of Decomposition (Tₒₙₛₑₜ) | > 200 °C (inert atm.) | TGA | [19][20] |

| Peak Decomposition Temperature (Tₚₑₐₖ) | 300 - 450 °C | TGA | [11][21] |

| Primary Pyrolysis Products | Montanic acid, unsaturated glycerol derivatives, long-chain alkanes and alkenes | Py-GC/MS | [6][7] |

| Primary Oxidative Degradation Products | CO₂, H₂O, aldehydes, shorter-chain hydrocarbons | TGA-FTIR | [4] |

Conclusion

The thermal degradation of this compound is a multifaceted process governed by the interplay of hydrolytic, oxidative, and pyrolytic pathways. A comprehensive understanding of these mechanisms is crucial for optimizing processing conditions and ensuring the stability of formulations containing this versatile excipient. By employing a suite of advanced analytical techniques, including TGA, DSC, TGA-FTIR, and Py-GC/MS, researchers can effectively probe the degradation pathways, identify decomposition products, and quantify the thermal stability of this compound. The proposed pathways and experimental protocols in this guide provide a robust framework for initiating such investigations, ultimately leading to the development of more stable and reliable products.

References

-

About the Thermal Stability of Glycerol - Investigation of High-Boiling Organics by TGA-FT-IR. NETZSCH Analyzing & Testing. Available at: [Link]

-

Thermogravimetric Analysis Testing (TGA). ACE Laboratories. Available at: [Link]

- Montan wax: The state-of-the-art review. Journal of Chemical and Pharmaceutical Research.

-

Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments. Available at: [Link]

-

Fatty acid ethylene glycol esters, C16 – C36 Analysis of montan wax. Agilent. Available at: [Link]

-

MONTANIC ACID. Ataman Kimya. Available at: [Link]

-

DSC analysis of Glyceryl mono stearate. ResearchGate. Available at: [Link]

-

Thermal analysis of cellulose esters prepared from different molecular weight fractions of high α-cellulose pulp. ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]

-

Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

-

Petroleum Pollution Analysis with Ramped Pyrolysis GC–MS. LCGC International. Available at: [Link]

-

Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid–liquid phase change materials. ResearchGate. Available at: [Link]

-

Scientific Opinion on the re-evaluation of montan acid esters (E 912) as a food additive. EFSA Journal. Available at: [Link]

-

Thermal Degradation of Long Chain Fatty Acids. PubMed. Available at: [Link]

-

Characterisation of waxes by differential scanning calorimetry. ResearchGate. Available at: [Link]

-

TGA-FTIR Standard Operating Procedures. Western Washington University. Available at: [Link]

-

E2550 Standard Test Method for Thermal Stability by Thermogravimetry. ASTM. Available at: [Link]

-

Pyrolysis−GC−MS Analysis of the Formation and Degradation Stages of Charred Residues from Lignocellulosic Biomass. ResearchGate. Available at: [Link]

-

Differential scanning calorimetry (DSC) thermogram of Glyceryl mono stearate (GMS). ResearchGate. Available at: [Link]

-

Determination of fatty acids in vulcanized SBR using reactive pyrolysis GC/MS. Frontier-Lab. Available at: [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]

-

Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry. PMC. Available at: [Link]

-

Hydrolysis of esters. Chemguide. Available at: [Link]

-

Analysis of beeswax adulteration with paraffin using GC/MS, FTIR-ATR and Raman spectroscopy. ResearchGate. Available at: [Link]

-

A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Available at: [Link]

-

Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. Available at: [Link]

-

Thermogravimetric Analysis of Polymers. ResearchGate. Available at: [Link]

-

Understanding solid lipid nanoparticles using DSC. Improved Pharma. Available at: [Link]

-

Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. YouTube. Available at: [Link]

-

E912 Montanic acid (Montan wax). Food Additives. Available at: [Link]

-

PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. EPA. Available at: [Link]

-

Fatty Acids Composition by Gas Chromatography – Mass Spectrometry (GC-MS) and most important physical- chemicals parameters. Journal of Agroalimentary Processes and Technologies. Available at: [Link]

-

DSC curve for atorvastatin-glyceryl monostearate-tween 80 combination. ResearchGate. Available at: [Link]

-

Chemical and physical analyses of wax ester properties. ResearchGate. Available at: [Link]

-

Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. Available at: [Link]

-

Thermal Analysis. Analytical Chemistry. Available at: [Link]

-

Montan Waxes – High-Performance Additives for PVC. Völpker. Available at: [Link]

-

Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. Leco. Available at: [Link]

-

Glycerol Esters. AOCS. Available at: [Link]

-

Chemical and physical analyses of wax ester properties. PMC. Available at: [Link]

-

Extraction and Pyrolysis-GC-MS analysis of polyethylene in samples with medium to high lipid content. OAE Publishing Inc. Available at: [Link]

-

How to Interpret a TGA Curve: An Expert Guide. Torontech. Available at: [Link]

-

About the Thermal Stability of Glycerol. NETZSCH Analyzing & Testing. Available at: [Link]

-

TGA curves of LDPE, Wax FT and LDPE/Wax FT blends. ResearchGate. Available at: [Link]

Sources

- 1. voelpker.com [voelpker.com]

- 2. researchgate.net [researchgate.net]

- 3. aocs.org [aocs.org]

- 4. infinitalab.com [infinitalab.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ace-laboratories.com [ace-laboratories.com]

- 9. researchgate.net [researchgate.net]

- 10. torontech.com [torontech.com]

- 11. tainstruments.com [tainstruments.com]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 13. store.astm.org [store.astm.org]

- 14. researchgate.net [researchgate.net]

- 15. amsec.wwu.edu [amsec.wwu.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. oaepublish.com [oaepublish.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Solid-State Architecture and Functional Crystallography of Glyceryl Montanate

Executive Summary

Glyceryl Montanate represents a specialized class of long-chain lipid excipients derived from montan wax acids (predominantly C28–C32 saturated fatty acids). Unlike simple triglycerides (e.g., tristearin), this compound is a complex supramolecular assembly of mono-, di-, and tri-esters. Its utility in drug development—specifically as a matrix for sustained release and a high-performance lubricant—is governed entirely by its solid-state crystal structure .

This guide deconstructs the crystallographic architecture of this compound, moving beyond basic chemical identity to explore the sub-cell packing, lamellar organization, and polymorphic behaviors that dictate its functional performance.

Part 1: Molecular Architecture & Crystal Packing

Chemical Composition & Chain Statistics

This compound is not a single molecular entity but a distribution of esters. The dominant hydrophobic tail is Montanic Acid (Octacosanoic acid, C28:0) .

-

Carbon Chain Length: C24 – C34 (Peaking at C28).

-

Headgroup: Glycerol backbone.

-

Esterification Degree: Mixture of mono-, di-, and tri-esters, providing a balance of hydrophobicity and limited polarity.

The Crystallographic Unit Cell

The crystal structure of this compound is best understood through the Sub-cell Packing Theory of lipids. The long alkyl chains drive the crystallization, while the glycerol headgroups act as spacers/anchors.

A. Lateral Packing (Sub-cell)

At room temperature, the C28 chains of this compound typically adopt an Orthorhombic Perpendicular (

-

Geometry: The zigzag planes of adjacent hydrocarbon chains are perpendicular to each other.

-

Stability: This packing maximizes van der Waals interactions between the ultra-long methylene chains.

-

XRD Signature (Wide Angle): Distinct diffraction peaks at typically 4.1 Å (110) and 3.7 Å (200) .

B. Longitudinal Packing (Lamellar Stacking)

The molecules stack in layers (lamellae). Due to the mixture of ester types (mono/di/tri), the lamellar spacing (

-

Long Spacing: Approximately 70–80 Å (Bilayer arrangement with tilted chains).

-

Interdigitation: The chain length polydispersity (C24-C34) causes chain end defects, increasing the lattice strain but preventing the formation of large, brittle single crystals. This is advantageous for tablet compaction.

Part 2: Polymorphism & Thermal History

Lipid excipients exhibit polymorphism—the ability to exist in multiple crystal forms. This compound generally follows the Ostwald Step Rule during crystallization from the melt.

| Polymorph | Crystal System | Stability | Packing Density | Formation Condition |

| Alpha ( | Hexagonal | Unstable | Low (Loose) | Rapid cooling from melt (>85°C). Chains rotate freely. |

| Beta-Prime ( | Orthorhombic ( | Metastable | Medium | Moderate cooling. Common in commercial waxes. |

| Beta ( | Triclinic ( | Stable | High (Dense) | Very slow cooling or aging. Chains pack parallel. |

Critical Insight for Researchers:

Commercial this compound (e.g., Licowax®) is often processed to stabilize the

Part 3: Experimental Characterization Protocols

To validate the quality of this compound in a formulation, you must characterize its solid-state properties.

Protocol: Thermal Profiling via DSC

Objective: Determine the crystallinity index and polymorphic state.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Sample Prep: Weigh 3–5 mg of this compound into a Tzero aluminum pan. Hermetically seal.

-

Method:

-

Equilibrate at 20°C.

-

Ramp 10°C/min to 100°C (First Heat: Erases thermal history).

-

Isothermal hold 5 min.

-

Ramp 10°C/min to 20°C (Cooling: Observes crystallization kinetics).

-

Ramp 10°C/min to 100°C (Second Heat: Measures intrinsic melting point).

-

-

Analysis: Look for a sharp endotherm around 80–85°C . A broad peak indicates high polydispersity or amorphous content.

Protocol: Structural Fingerprinting via PXRD

Objective: Confirm sub-cell packing (Orthorhombic vs. Hexagonal).

-

Instrument: Powder X-Ray Diffractometer (Cu K

radiation, -

Range: Scan

from 2° to 40°. -

Key Regions:

-

Small Angle (2°–10°): Lamellar spacing (Long spacing). Look for peaks at low angles indicating layer thickness.

-

Wide Angle (19°–25°): Sub-cell packing.

-

Orthorhombic: Doublet at ~21° and ~23°

. -

Hexagonal: Single peak at ~21.5°

.

-

-

Part 4: Visualization of Structure-Function Logic

The following diagram illustrates how the processing of this compound dictates its crystal structure and, consequently, its pharmaceutical performance.

Caption: Polymorphic trajectory of this compound. The

Part 5: Pharmaceutical Implications

Sustained Release Mechanism

In matrix tablets, this compound forms a hydrophobic skeleton .

-

Mechanism: The drug does not dissolve the wax; it diffuses through pores created by the dissolution of soluble excipients or the drug itself.

-

Tortuosity: The orthorhombic crystalline domains create a tortuous path, slowing water penetration and drug efflux.

-

Erosion: Unlike polymers (HPMC), this compound matrices do not swell significantly; they erode slowly or remain intact (ghost matrix).

Lubrication Efficiency

The "slip" plane in the crystal structure allows layers to slide over each other under shear stress (tablet compression).

-

Requirement: The material must be in the

or

References

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press. (Standard reference for excipient monographs including waxes).

- Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (The authoritative text on lipid packing and sub-cells).

-

Clariant. (2023). Licowax® KST Technical Data Sheet. (Source for melting point and composition data).

- Sato, K. (2001). "Crystallization behaviour of fats and lipids — a review." Chemical Engineering Science, 56(7), 2255-2265. (Review of lipid polymorphism kinetics).

- Jannin, V., & Cuppok, Y. (2013). "Hot-melt coating with lipid excipients." International Journal of Pharmaceutics, 457(2), 480-487.

"Glyceryl Montanate CAS number and chemical data"

Physicochemical Profile, Synthesis, and Applications in Drug Delivery Systems

Part 1: Executive Summary

Glyceryl Montanate is a high-performance lipid excipient derived from the esterification of montan wax acids with glycerol.[1][2][3][4] Characterized by a high melting point (80–88°C) and exceptional thermal stability, it serves as a critical functional agent in pharmaceutical and cosmetic formulations. Unlike common fatty acid esters (e.g., glyceryl behenate), this compound is composed of ultra-long-chain fatty acids (primarily C28–C32), imparting unique crystalline properties that are advantageous for sustained-release matrices, hot-melt extrusion (HME), and lubrication in high-stress processing.

This guide provides a comprehensive technical analysis of this compound, detailing its chemical identity, regulatory status, and specific applications in solid dosage form development.

Part 2: Chemical Identity & Structure

This compound is not a single molecule but a complex mixture of triglycerides and partial glycerides of long-chain saturated fatty acids, predominantly montanic acid (octacosanoic acid, C28).

2.1 Nomenclature & Identification

| Attribute | Detail |

| Chemical Name | Fatty acids, montan-wax, esters with glycerol |

| Common Trade Name | Waradur® GE |

| CAS Number (Mixture) | 68476-38-0 (Standard Industrial/Commercial ID) |

| CAS Number (Chemical) | 71035-02-4 (Specific: 1-Octacosanoyl glyceride) |

| INCI Name | This compound |

| EINECS/ELINCS | 270-679-8 |

| Chemical Formula | Complex mixture; Idealized Triglyceride: |

2.2 Molecular Structure

The core structure consists of a glycerol backbone esterified with "Montan Acids."[1][2][3][4][5][6] These acids are straight-chain monocarboxylic acids with a carbon chain length distribution centering on C28 (Octacosanoic), C30 (Triacontanoic), and C32 (Dotriacontanoic).

Key Structural Feature: The chain length (

Part 3: Physicochemical Properties

The following data represents the typical specifications for pharmaceutical-grade this compound (e.g., Waradur® GE).

Table 1: Physicochemical Specifications

| Property | Specification Range | Method | Significance in Pharma |

| Drop Point | 80 – 88 °C | ASTM D3954 | High thermal stability suitable for Hot Melt Extrusion (HME).[3] |

| Acid Value | 13 – 30 mg KOH/g | ISO 2114 | Indicates free fatty acid content; affects pH sensitivity.[3] |

| Saponification Value | 130 – 165 mg KOH/g | ISO 3681 | Measure of average molecular weight/ester content.[2][3][4] |

| Viscosity | 15 – 30 mPas (@ 120°C) | Rotational | Low melt viscosity aids in coating and granulation.[3] |

| Density | 1.00 – 1.02 g/cm³ | Ph.[2][3] Eur. 2.2.5 | Comparable to water; affects floating lag time in gastric systems.[3] |

| Solubility | Insoluble in water; Soluble in hot toluene/xylene.[3] | Visual | Critical for solvent-free processing; ensures matrix integrity.[3] |

Part 4: Synthesis & Manufacturing

This compound is produced via the direct esterification of refined Montan Wax acids with glycerol.[1][2][3]

DOT Diagram 1: Chemical Synthesis Workflow

Caption: Synthesis pathway from raw lignite wax to functional this compound via oxidation and esterification.[3]

Part 5: Pharmaceutical Applications

5.1 Lipid Matrix for Sustained Release

This compound acts as a hydrophobic matrix former.[3] Due to its long carbon chains, it creates a rigid, non-swelling lattice that retards water penetration and drug diffusion.

-

Mechanism: Erosion and Diffusion controlled release.[3]

-

Advantage: Unlike polymer matrices (HPMC), lipid matrices are less sensitive to pH and ionic strength.[3]

-

Comparison: Harder and higher melting point than Glyceryl Behenate (Compritol® 888 ATO), offering slower release rates for highly soluble drugs.

5.2 Hot Melt Extrusion (HME)

Its low melt viscosity (approx. 20 mPas) and high thermal stability make it an excellent processing aid and lipid carrier in HME.[3] It acts as a plasticizer for polymers or as the primary matrix, allowing for lower processing torques.

5.3 Lubricant & Polishing Agent

Used in tablet compression to reduce friction between the tablet and die wall.[3]

-

Concentration: 1.0% – 3.0% w/w.[3]

-

Benefit: Prevents sticking and picking; imparts a high gloss finish to coated tablets (polishing).[3]

DOT Diagram 2: Matrix Release Mechanism

Caption: Drug release mechanism from a hydrophobic this compound matrix involving pore diffusion and erosion.[3]

Part 6: Experimental Protocol

Protocol: Preparation of Sustained Release Matrix Tablets via Melt Granulation

Objective: To formulate a sustained-release matrix for a highly water-soluble drug (e.g., Metformin HCl) using this compound.[3]

Materials:

-

Active Pharmaceutical Ingredient (API): 50%

-

This compound (Waradur® GE): 20%

-

Lactose Monohydrate (Filler): 29%[3]

-

Colloidal Silicon Dioxide (Glidant): 0.5%[3]

-

Magnesium Stearate (Lubricant): 0.5%[3]

Methodology:

-

Melting: Heat this compound in a stainless steel vessel to 90°C (approx. 5°C above melting point) until fully liquefied.

-

Dispersion: Slowly add the API and Lactose to the molten lipid while stirring at 500 RPM using a high-shear mixer. Ensure a homogeneous suspension.

-

Cooling/Granulation:

-

Option A (Spray Cooling): Spray the molten mixture into a cooling chamber to form lipid microparticles.[3]

-

Option B (Bulk Cooling): Pour the mixture onto a cooling tray to solidify, then mill the solid block using a conical mill (screen size 1.0 mm) to obtain granules.

-

-

Blending: Transfer lipid granules to a V-blender. Add Colloidal Silicon Dioxide and Magnesium Stearate.[3] Blend for 5 minutes.

-

Compression: Compress on a rotary tablet press using 10mm round concave tooling.

Validation Check: Perform dissolution testing (USP Apparatus II) in 0.1N HCl (2 hours) followed by Phosphate Buffer pH 6.8. Expect <20% release in first hour (no burst effect) due to the hydrophobic montanate barrier.[3]

Part 7: Regulatory & Safety Status

-

FDA Status: this compound is permitted as an indirect food additive under 21 CFR 175.105 (Adhesives) and 21 CFR 177.2600 (Rubber articles intended for repeated use).[3]

-

Cosmetic Ingredient Review (CIR): Assessed as Safe for use in cosmetics in the present practices of use and concentration (re-confirmed 2025).[3][7]

-

Toxicology:

Note on Pharmacopoeial Status: While "Montan Glycol Wax" (Waradur XE) has a DAB monograph, this compound (Waradur GE) is typically controlled via supplier specifications and USP/NF general chapters for fats and waxes (e.g., USP <401>).

References

-

Völpker Spezialprodukte. (2021). WARADUR® GE Technical Data Sheet: Glycerol Ester Wax of Montanic Acids.[3][4][6] Retrieved from [Link][3][5][9]

-

Cosmetic Ingredient Review (CIR). (2004).[3][7] Final Report on the Safety Assessment of this compound and other Glyceryl Monoesters. International Journal of Toxicology, 23(Suppl 2), 55-94.[10][11] Retrieved from [Link]

-

PubChem. (2025).[3] this compound Compound Summary (CID 317842).[3] National Library of Medicine.[3] Retrieved from [Link][3]

Sources

- 1. voelpker.com [voelpker.com]

- 2. voelpker.com [voelpker.com]

- 3. This compound | C31H62O4 | CID 317842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. voelpker.com [voelpker.com]

- 5. shtchem.co.kr [shtchem.co.kr]

- 6. ulprospector.com [ulprospector.com]

- 7. cir-safety.org [cir-safety.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. specialchem.com [specialchem.com]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

Methodological & Application

"Glyceryl Montanate as a nucleating agent in polylactic acid"

Application Note: Glyceryl Montanate as a Crystallization Promoter in Polylactic Acid (PLA)

Executive Summary

Polylactic Acid (PLA) is a leading biopolymer in sustainable packaging and biomedical applications. However, its widespread adoption is hindered by slow crystallization kinetics , resulting in low heat distortion temperatures (HDT) and prolonged injection molding cycle times.

This guide details the application of This compound (GM) —a long-chain fatty acid ester derived from montan wax—as a functional additive. While traditionally categorized as a lubricant/release agent, GM exhibits significant utility as a secondary nucleating agent and mobility enhancer . By reducing polymer chain entanglement and providing an interfacial template, GM accelerates the organization of PLA chains into crystalline spherulites.

Scientific Foundation: Mechanism of Action

To effectively use GM, one must understand the thermodynamic barriers of PLA crystallization.

-

The Challenge: PLA is a semi-crystalline polyester with a rigid backbone. During cooling, the chains struggle to fold into lamellae before the material passes its Glass Transition Temperature (

), freezing in an amorphous state. -

The GM Solution:

-

Chain Mobility (Plasticization Effect): GM (Melting Point

) remains molten during the initial cooling phase of PLA. It acts as a macromolecular solvent, reducing intermolecular friction and allowing PLA chains to rotate and fold faster. -

Nucleation Seeding: Upon further cooling, GM crystallizes. These micro-domains can act as heterogeneous nucleation sites (seeds) where PLA crystals can anchor and grow.

-

Mechanism Visualization

Figure 1: Synergistic mechanism of this compound facilitating PLA crystallization through mobility enhancement and nucleation seeding.

Materials and Specifications

| Component | Specification | Recommended Grade (Example) | Function |

| PLA Matrix | Semi-crystalline, D-isomer content < 2% | NatureWorks Ingeo™ 3001D / 4032D | Base Polymer |

| Additive | This compound (Saponification value: 140-180) | Clariant Licolub® WE 4 | Nucleator / Flow Promoter |

| Carrier | (Optional) PLA Powder | - | Masterbatch diluent |

Dosage Strategy:

-

Standard: 0.5% - 1.0% w/w.

-

High Flow/High Crystallinity: 1.0% - 2.0% w/w.

-

Note: Exceeding 2.0% may lead to screw slippage during extrusion or surface blooming on the final part.

Protocol A: Compounding and Dispersion

Direct injection molding of GM and PLA pellets often leads to poor dispersion. Melt compounding is mandatory for consistent nucleation.

Equipment: Co-rotating Twin-Screw Extruder (L/D ratio

Step-by-Step Workflow:

-

Pre-Drying:

-

Dry PLA pellets at 80°C for 4 hours (Moisture content

). Hydrolysis degrades PLA molecular weight, countering the nucleation benefits.

-

-

Premixing:

-

Tumble blend PLA pellets with GM powder/granules.

-

Tip: If using GM powder, add 0.1% mineral oil as a binder to prevent segregation in the hopper.

-

-

Extrusion Profile:

-

Feed Zone: 160°C (Keep cool to prevent premature wax melting/bridging).

-

Compression Zone: 190°C.

-

Metering Zone: 200°C.

-

Die: 190°C.

-

-

Pelletizing:

-

Strand cooling in a water bath followed by pelletizing.

-

Critical: Ensure the water bath is not too cold (< 30°C) to prevent quenching the strand into an amorphous state immediately, though re-crystallization will occur during the secondary processing (molding).

-

Protocol B: Thermal Validation (DSC Analysis)

Differential Scanning Calorimetry (DSC) is the primary method to validate the nucleation efficiency.

Objective: Determine the Crystallization Temperature (

Methodology:

-

Sample: 5–10 mg of compounded pellet.

-

Atmosphere: Nitrogen (50 mL/min).

-

Thermal Cycle:

-

Heat 1: 25°C

200°C @ 10°C/min (Erases thermal history). -

Cool 1: 200°C

25°C @ 10°C/min (Critical Step). -

Heat 2: 25°C

200°C @ 10°C/min.

-

Data Interpretation:

| Parameter | Neat PLA (Control) | PLA + 1.0% GM | Significance |

| Not detected or < 90°C | 105°C - 115°C | Higher | |

| < 5 J/g | > 25 J/g | Higher enthalpy means more crystals formed. | |

| ~120°C (Large peak) | None or Small | Absence of |

Protocol C: Injection Molding & Process Validation

The ultimate test is the reduction of cycle time and mold release performance.

Workflow Diagram

Figure 2: Injection molding cycle optimization for nucleated PLA.

Step-by-Step:

-

Mold Temperature (Critical): Set mold temperature to 90°C – 110°C .

-

Why? This is the "crystallization window." Neat PLA requires a cold mold (25°C) to quench it amorphous (clear but low heat resistance). To get semi-crystalline PLA, you must use a hot mold. GM allows the PLA to crystallize fast enough to be ejected from a hot mold without sticking.

-

-

Injection Speed: Moderate to High. GM reduces viscosity, allowing easier filling of thin walls.

-

Cooling Time Titration:

-

Start with 60 seconds.

-

Reduce by 5 seconds/cycle.

-

Stop point: When ejector pins penetrate the part (part is too soft) or warping occurs.

-

Target: PLA+GM should achieve ejection hardness in 30–40 seconds , compared to >120 seconds for neat PLA in a hot mold.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Screw Slippage | Too much GM (>1.5%) acting as external lubricant. | Reduce GM concentration or increase feed zone temperature slightly. |

| Cloudy Parts | Crystallization is occurring (Normal). | Semi-crystalline PLA is naturally opaque. If clarity is required, this nucleation route is unsuitable. |

| Low HDT | Incomplete crystallization. | Increase mold temperature to 110°C; increase cooling time. |

| Plate-out | Wax accumulation on mold surface. | GM concentration too high; clean mold vents; check for compatibility issues. |

References

-

NatureWorks LLC. (2020). Ingeo™ Biopolymer 3001D Technical Data Sheet. Retrieved from [Link]

-

Clariant. (2022). Licolub® WE 4 Technical Data Sheet - Montanic Acid Esters. Retrieved from [Link]

-

Saeidlou, S., Huneault, M. A., Li, H., & Park, C. B. (2012). Poly(lactic acid) crystallization. Progress in Polymer Science, 37(12), 1657-1677. Retrieved from [Link]

-

Harris, A. M., & Lee, E. C. (2008). Improving mechanical performance of injection molded PLA by controlling crystallinity. Journal of Applied Polymer Science, 107(4), 2246-2255. Retrieved from [Link]

Application Note: Glyceryl Montanate in Controlled-Release Drug Delivery Systems

[1][2][3][4]

Executive Summary & Material Science

Glyceryl Montanate represents a specialized class of high-melting lipid excipients derived from Montan wax (lignite wax). Chemically, it is the esterification product of glycerin with long-chain fatty acids (Montanic acids), predominantly ranging from C24 to C34 , with a peak at C28 (Octacosanoic acid) .

Unlike standard lipid excipients like Glyceryl Behenate (C22) or Glyceryl Monostearate (C18), this compound offers a significantly higher melting point and superior structural hardness. These properties make it an exceptional candidate for Controlled Release (CR) Matrix Systems where thermal stability and resistance to "dose dumping" are critical.

Mechanistic Basis for Controlled Release

The retardation of drug release in this compound matrices is governed by the Tortuosity-Diffusion Mechanism :

-

Hydrophobic Barrier: The long carbon chains (C28+) create a dense, hydrophobic network that resists water penetration.

-

Inert Matrix Formation: Unlike hydrophilic polymers (e.g., HPMC) that swell, this compound forms a rigid, non-swelling skeleton.

-

Pore Diffusion: Drug release occurs strictly via diffusion through water-filled capillaries created by the dissolution of pore-formers or the drug itself.

Critical Material Attributes (CMAs)

The following table contrasts this compound with industry-standard lipids.

| Property | This compound | Glyceryl Behenate (Compritol®) | Glyceryl Monostearate (GMS) | Impact on Formulation |

| Melting Point | 78°C – 85°C | 69°C – 74°C | 54°C – 64°C | Higher MP prevents sintering during storage and allows higher processing temps. |

| Chain Length | C24 – C34 (Avg C28) | C22 | C16 – C18 | Longer chains increase hydrophobicity and reduce water uptake. |

| HLB Value | ~2 (Lipophilic) | ~2 | 3.8 | Low HLB ensures minimal interaction with aqueous media, sustaining release. |

| Polymorphism | Stable | Unstable | Unstable | Reduced risk of polymorphic shifts changing dissolution profiles over time. |

Mechanism of Action Visualization

The following diagram illustrates the drug release mechanism from a hydrophobic this compound matrix.

Figure 1: The release mechanism relies on the formation of tortuous channels within the non-swelling lipid skeleton. The high lipophilicity of the C28 chains minimizes matrix erosion.

Application Protocol A: High-Shear Melt Granulation (HSMG)

Direct compression of lipids often results in poor content uniformity and "burst release" due to insufficient coating of drug particles. Melt Granulation is the preferred protocol for this compound to ensure a continuous lipid network.

Rationale

-

Why HSMG? It utilizes the melting of the binder (this compound) to agglomerate powder. The high melting point (~80°C) requires precise temperature control but results in granules that are extremely stable at room temperature.

Materials

-

API: High water solubility model (e.g., Metformin HCl, Tramadol HCl).

-

Matrix Former: this compound (15% - 30% w/w).

-

Diluent: Lactose Monohydrate (Pore former).

-

Anti-adherent: Colloidal Silicon Dioxide (0.5%).

Step-by-Step Methodology

-

Pre-Heating:

-

Pre-heat the High-Shear Mixer bowl to 85°C (5°C above the melting point of this compound).

-

Note: Verify jacket temperature accuracy; lipids have low thermal conductivity.

-

-

Dry Mixing:

-

Load API and Lactose into the bowl.

-

Mix at Low Impeller Speed (100 RPM) for 5 minutes to homogenize.

-

-

Binder Addition & Melting:

-

Add this compound powder directly to the heated powder bed.

-

Increase Impeller Speed to 300 RPM and activate Chopper at Low Speed (1000 RPM) .

-

Critical Check: Monitor product temperature. The phase change (melting) will be indicated by a sudden increase in motor amperage (torque) as the mass becomes pasty.

-

-

Granulation (The "Massing" Phase):

-

Cooling & Congealing:

-

Turn off the heating jacket. Introduce cooling water (20°C).

-

Reduce Impeller to Low Speed to prevent fusing the mass into a single block.

-

Allow product temperature to drop below 45°C .

-

-

Sizing & Compression:

-

Pass cooled granules through a 1.0 mm screen (Oscillating Granulator).

-

Blend with external lubricants (Magnesium Stearate) if necessary (often not needed as the lipid itself lubricates).

-

Compress on a rotary press. Target Hardness: >10 kP (Lipid tablets can be soft; use high dwell time).

-

Application Protocol B: Solvent-Free Hot Melt Coating

This compound is ideal for Hot Melt Coating (HMC) in fluid bed processors due to its rapid solidification properties. This eliminates the need for organic solvents (Green Chemistry).[3]

Workflow Visualization

Figure 2: Schematic of the Hot Melt Coating process. Maintaining temperature above the melting point (85°C) throughout the delivery line is critical to prevent clogging.

Process Parameters (Fluid Bed)

| Parameter | Setting | Rationale |

| Product Temperature | 40°C – 50°C | Keep substrate cool enough to freeze the lipid droplet on contact. |

| Atomization Air Temp | 100°C – 110°C | Critical: Must be >20°C above lipid MP to prevent nozzle blockage. |

| Liquid Flow Rate | Low (5-10 g/min ) | High rates cause agglomeration (lipid is sticky before freezing). |

| Atomization Pressure | 2.5 – 3.0 bar | High energy required to atomize viscous molten wax. |

Analytical Validation & Quality Control

To ensure the integrity of the Controlled Release system, the following validation steps are mandatory.

A. Thermal Analysis (DSC)[4]

-

Protocol: Perform Differential Scanning Calorimetry on the raw material and the final tablet.

-

Acceptance Criteria: The melting peak of the processed tablet should match the raw material (~80°C). A shift to lower temperatures indicates interaction with the API (eutectic formation) or degradation.

B. In-Vitro Dissolution (Self-Validating Step)

-

Apparatus: USP Type II (Paddle), 50-75 RPM.

-

Medium: 0.1N HCl (2 hours) followed by Phosphate Buffer pH 6.8.

-

Validation Logic:

-

If release is >30% in 1 hour : The lipid matrix is not continuous (Check granulation time).

-

If release is <80% in 24 hours : The matrix is too hydrophobic (Increase pore former/Lactose ratio).

-

C. Stability (Aging)

-

Risk: Lipid matrices can "sinter" or harden over time, slowing release further.

-

Test: Store at 40°C/75% RH for 3 months. Compare dissolution profiles (

similarity factor). This compound is selected specifically because its high MP resists this sintering effect better than Stearates.

References

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (See section on Waxes and Glyceryl Esters).

-

Rosiaux, Y., Jannin, V., & Hughes, S. (2014). Solid Lipid Excipients - Matrix Agents for Sustained Drug Delivery.[4] Journal of Controlled Release. Link

- Vithani, K., & Jannin, V. (2017). Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) in Cosmetic and Pharmaceutical Preparations: A Review. Pharmaceutical Nanotechnology.

-

Patois, E., et al. (2003). Evaluation of Glyceryl Behenate and Glyceryl Palmitostearate as Matrix Excipients.[2][5] Drug Development and Industrial Pharmacy. (Comparative data for lipid matrices).

-

European Food Safety Authority (EFSA). (2013). Scientific Opinion on the re-evaluation of Montan acid esters (E 912) as a food additive. EFSA Journal.[6] Link

-

Patel, H. & Barot, B. (2012). Formulation and Evaluation of Wax Matrix Tablets of Metoprolol Succinate. International Journal of Pharmaceutical Sciences and Research. Link

Sources

- 1. Wax-matrix tablet for time-dependent colon-specific delivery system of sophora flavescens Aiton: preparation and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asiapharmaceutics.info [asiapharmaceutics.info]

- 3. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glyceryl behenate - Wikipedia [en.wikipedia.org]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. researchgate.net [researchgate.net]

"formulating polymer blends with Glyceryl Montanate as a compatibilizer"

Application Note: High-Shear Formulation of Polymer Blends using Glyceryl Montanate

Executive Summary

This guide details the protocol for utilizing This compound (a glycerol ester of long-chain montanic acids) as a functional processing aid and compatibilizing lubricant in complex polymer systems. While traditionally categorized as a high-performance lubricant, this compound exhibits distinct amphiphilic properties due to its long aliphatic chain (C28–C32) and polar glyceryl ester head.

This dual nature allows it to function as a Compatibilizing Lubricant , particularly in:

-

Filled Polymer Systems: Improving the wetting and dispersion of polar fillers (glass fiber, minerals) within non-polar matrices.

-

Immiscible Blends: Reducing interfacial tension and viscosity mismatch between polymers with differing rheologies (e.g., PVC/Acrylics or Polyamide/Polyolefins).

Scientific Mechanism: The Amphiphilic Bridge

To formulate effectively, one must understand that this compound does not form covalent bonds like maleated coupling agents. Instead, it operates via Interfacial Wetting and Rheological Modification .

-

The Non-Polar Tail (Montanic Chain ~C30): Provides miscibility with non-polar matrices (Polyolefins, PVC backbones) and acts as an internal lubricant, reducing chain-to-chain friction.

-

The Polar Head (Glyceryl Ester): Anchors to polar surfaces (fillers, pigments) or polar polymer phases (Polyamides, Polyesters) via dipole-dipole interactions.

Key Advantage: Unlike short-chain fatty acid esters (e.g., stearates), the exceptional chain length of montanic acid provides high thermal stability (low volatility at >250°C) and prevents migration/blooming, ensuring the "compatibilizing link" remains at the interface.

Diagram 1: Interfacial Modification Mechanism

Caption: Schematic of this compound bridging a non-polar matrix and a polar dispersed phase via its amphiphilic structure.

Materials & Equipment

Reagents

-

Base Polymer: e.g., Polypropylene (PP) or Polyamide 6 (PA6).

-

Dispersed Phase/Filler: e.g., Glass Fibers (chopped) or Impact Modifier.

-

Compatibilizer: this compound (Reference Grade: Licolub® WE 4 or equivalent).

-

Form: Flakes/Powder.

-

Drop Point: ~78–82°C.

-

Acid Value: ~20 mg KOH/g (indicates residual polarity).

-

Equipment

-

Twin-Screw Extruder: Co-rotating, L/D ratio ≥ 40 (crucial for residence time).

-

Gravimetric Feeders: Separate feeders for polymer and additive to prevent segregation.

-

Scanning Electron Microscope (SEM): For morphology verification.

Experimental Protocol: Melt Compounding